molecular formula C7H8N2O2 B050381 Methyl 2-aminonicotinate CAS No. 14667-47-1

Methyl 2-aminonicotinate

Cat. No. B050381
Key on ui cas rn: 14667-47-1
M. Wt: 152.15 g/mol
InChI Key: NZZDEODTCXHCRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07151182B2

Procedure details

To a mixture of 2-aminonicotinic acid (n) (30.0 g 217 mmol) and 2-chloro1,3-dimethyl imidazolinium chloride (55.2 g 326 mmol) in MeOH (750 ml) was added dropwise triethylamine (91 ml 652 mmol). The resultant mixture was stirred at room temperature for 1 h. The mixture was then evaporated under reduced pressure to afford a residue. The residue was purified by extraction with ethyl acetate (300 ml×2). The combined organic phase was washed with water (200 ml×2) and brine (200 ml). Dried over anhydrous sodium sulfate, filtered and concentrated to give an essentially pure methyl 2-aminonicotinate (31.3 g, yield 94%). This compound was used in next step without further purification.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
55.2 g
Type
reactant
Reaction Step One
Name
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
91 mL
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[Cl-].Cl[CH:13]1N(C)CC[NH+]1C.C(N(CC)CC)C>CO>[NH2:1][C:2]1[N:10]=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([O:6][CH3:13])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=N1
Name
Quantity
55.2 g
Type
reactant
Smiles
[Cl-].ClC1[NH+](CCN1C)C
Name
Quantity
750 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
91 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture was then evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford a residue
CUSTOM
Type
CUSTOM
Details
The residue was purified by extraction with ethyl acetate (300 ml×2)
WASH
Type
WASH
Details
The combined organic phase was washed with water (200 ml×2) and brine (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C(=O)OC)C=CC=N1
Measurements
Type Value Analysis
AMOUNT: MASS 31.3 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.